Application Summary: The compound is used in the synthesis of N-substituted 7-hydroxy-2-oxo-2H-chromene-6-carboxamides, which are important in chemical research and development.
Methods of Application: Umbelliferone-6-carbonyl chloride reacts with amines and amino acid methyl esters to afford the corresponding carboxamides. This reaction can lead to compounds containing dipeptide fragments.
Application Summary: “7-aminoisoquinolin-1(2H)-one” derivatives are investigated for their potential use in medicinal chemistry, particularly in the design and development of new therapeutic agents.
Methods of Application: The compound serves as a key intermediate in the synthesis of more complex molecules that may exhibit desirable pharmacological properties.
Results and Outcomes: Research in this area could lead to the identification of novel drug candidates with specific biological activities .
7-aminoisoquinolin-1(2H)-one is a heterocyclic organic compound with the molecular formula . It features an isoquinoline structure with an amino group at the 7-position and a keto group at the 1-position. This compound is recognized for its potential biological activities and has garnered interest in medicinal chemistry due to its unique structural properties. The compound is known to exhibit various interactions with biological targets, making it relevant for pharmaceutical applications.
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.
Research indicates that 7-aminoisoquinolin-1(2H)-one exhibits significant biological activity, particularly in the realm of cancer research. It has been studied for its potential as an inhibitor of various enzymes involved in cell proliferation and cancer progression. For instance, derivatives of this compound have shown promise as inhibitors of Cdc25B, a phosphatase implicated in cell cycle regulation . Additionally, it has been evaluated for its antitumor properties, highlighting its potential therapeutic applications.
The synthesis of 7-aminoisoquinolin-1(2H)-one can be achieved through various methods:
These methods allow for the synthesis of 7-aminoisoquinolin-1(2H)-one and its derivatives with varying substituents that may enhance biological activity.
7-aminoisoquinolin-1(2H)-one has several applications, particularly in medicinal chemistry:
Studies have focused on the interaction of 7-aminoisoquinolin-1(2H)-one with various biological targets. Its ability to inhibit specific enzymes such as Cdc25B suggests that it can interfere with cell cycle regulation, potentially leading to apoptosis in cancer cells. Furthermore, research into its binding affinity and selectivity towards different targets is ongoing, which may provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 7-aminoisoquinolin-1(2H)-one, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-aminoisoquinolin-1(2H)-one | Amino at position 5 | Anticancer activity |
| Quinoline | No amino group | Antimicrobial properties |
| Isoquinoline | No amino or keto groups | Various pharmacological effects |
The uniqueness of 7-aminoisoquinolin-1(2H)-one lies in its specific combination of functional groups that contribute to its distinct biological activities and potential therapeutic applications.
Irritant